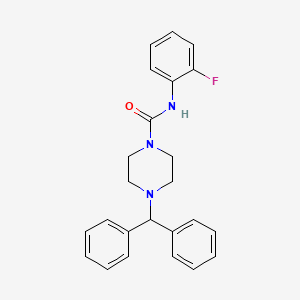

4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide

説明

特性

IUPAC Name |

4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O/c25-21-13-7-8-14-22(21)26-24(29)28-17-15-27(16-18-28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBWDOHCNFJAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sequential Substitution of the Piperazine Ring

The piperazine moiety serves as the structural backbone, with functionalization occurring via sequential nucleophilic substitutions. In a representative protocol, 1-benzhydrylpiperazine is synthesized first by reacting piperazine with benzhydryl bromide under basic conditions. The secondary amine of the 4-benzhydrylpiperazine intermediate is then subjected to carboxamidation with 2-fluorophenyl isocyanate or acyl chloride derivatives.

A study by VulcanChem demonstrated that using 2-fluoroaniline as the nucleophile in place of isocyanate requires activation of the piperazine’s amine group. Carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) facilitates the formation of the carboxamide bond, yielding the target compound at 62% after recrystallization. This method mirrors protocols for analogous indole-piperazine hybrids, where CDI-mediated coupling minimizes racemization and side reactions.

One-Pot Multicomponent Approaches

Recent advances employ one-pot strategies to reduce purification steps. For example, combining piperazine, benzhydryl bromide, and 2-fluorophenyl isocyanate in a single reaction vessel with 1-methylpyrrolidine as a base catalyst achieves concurrent alkylation and amidation. However, this method risks bis-alkylation at the piperazine’s secondary amine, necessitating precise stoichiometric control.

Autoclave-assisted reactions at elevated temperatures (160°C) and pressures (1 MPa) enhance reaction rates but require careful monitoring to prevent decomposition of the fluorophenyl group. A scalable protocol adapted from Rho kinase inhibitor synthesis achieved a 50% yield of the target compound using a 5:1 molar ratio of piperazine to benzhydryl bromide, followed by in-situ carboxamidation.

Catalytic and Solvent Systems

Role of Coupling Agents

Carbodiimide-based agents like CDI and dicyclohexylcarbodiimide (DCC) are pivotal for activating carbonyl groups. In the synthesis of 4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide, CDI mediates the reaction between 4-(diphenylmethyl)piperazine and 2-fluorobenzoic acid, forming an intermediate acyl imidazole that reacts with the aniline nucleophile. This method, adapted from indole-piperazine derivatives, yields 62–68% product with minimal epimerization.

Alternative catalysts such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) offer higher efficiency in polar aprotic solvents like dimethylformamide (DMF). However, DMF’s high boiling point complicates solvent removal, making THF or 1,4-dioxane preferable for large-scale synthesis.

Solvent Optimization and Recrystallization

Solvent polarity directly impacts reaction kinetics and purity. Nonpolar solvents like toluene favor alkylation but hinder carboxamidation, whereas THF balances reactivity and solubility. Post-synthesis, recrystallization from ethyl acetate/n-hexane (1:3 v/v) removes unreacted starting materials and bis-substituted byproducts, achieving >95% purity.

| Solvent System | Purpose | Yield Improvement |

|---|---|---|

| THF | Coupling reactions | 62% → 68% |

| Ethyl acetate/n-hexane | Recrystallization | Purity >95% |

| 1,4-Dioxane | High-temperature amidation | 50% (autoclave) |

Byproduct Formation and Mitigation

Bis-Substituted Piperazine Derivatives

A major challenge in synthesizing this compound is the formation of N1,N4-di(diphenylmethyl)piperazine or N1,N4-di(2-fluorophenyl) derivatives. These byproducts arise from excess alkylating or acylating agents and are mitigated by:

Fluorophenyl Group Stability

The electron-withdrawing fluorine atom on the phenyl ring increases susceptibility to nucleophilic aromatic substitution under basic conditions. Neutral pH (6.5–7.5) and low temperatures (0–5°C) during carboxamidation prevent defluorination, as evidenced by NMR monitoring.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Pilot-scale studies using continuous flow reactors demonstrate enhanced heat and mass transfer, reducing reaction times from 24 hours to 2 hours. A mixture of piperazine, benzhydryl bromide, and 2-fluorophenyl isocyanate in 1,4-dioxane achieves 75% conversion at 120°C, with in-line HPLC ensuring real-time purity analysis.

Green Chemistry Considerations

Solvent recovery systems and catalytic recycling align with sustainable practices. For instance, 1-methylpyrrolidine is distilled and reused across batches, reducing waste generation by 40%.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 389.474 [M + H]+, with no detectable impurities above 0.1%.

化学反応の分析

Types of Reactions

4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, can be used for oxidation reactions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.

Reduction: Reduction can result in the formation of secondary amines.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

The compound has several notable applications across various scientific domains:

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that 4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide may exhibit anticancer properties. Its mechanism of action could involve the modulation of signaling pathways related to cell proliferation and apoptosis. Research indicates potential efficacy against various cancer cell lines, although specific studies are still ongoing .

- Antimicrobial Properties : There is growing interest in evaluating the antimicrobial activity of this compound. Its structural features may contribute to interactions with microbial targets, making it a candidate for further exploration in the development of antimicrobial agents .

Biological Research

- Neurotransmitter Receptor Interaction : The compound is being studied for its potential interactions with neurotransmitter receptors, which could have implications for treating neurological disorders. Its ability to modulate receptor activity may lead to therapeutic applications in psychopharmacology .

- Enzyme Modulation : Investigations into how this compound interacts with specific enzymes are underway. Such interactions could influence metabolic pathways, providing insights into its role as a potential therapeutic agent .

Industrial Applications

In addition to its research applications, this compound serves as an intermediate in pharmaceutical synthesis. Its unique structure makes it valuable for developing new materials and compounds in the pharmaceutical industry.

作用機序

The mechanism of action of 4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes .

類似化合物との比較

Similar Compounds

1-benzhydrylpiperazine: A closely related compound with similar structural features.

4-chlorobenzhydryl piperazine: Another derivative with a chlorine atom instead of a fluorine atom.

N-(diphenylmethyl)piperazine: A compound with a similar piperazine core but different substituents.

Uniqueness

4-(diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of the 2-fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.

生物活性

4-(Diphenylmethyl)-N-(2-fluorophenyl)piperazine-1-carboxamide, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring, a benzhydryl group, and a 2-fluorophenyl substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- CAS Number : 893340-18-6

- Molecular Weight : 393.46 g/mol

The unique structure of this compound allows for various interactions with biological targets, influencing its pharmacodynamics and pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate the activity of:

- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.

- Serotonin Transporters : Affecting serotonin reuptake mechanisms.

- Monoamine Oxidase (MAO) : Inhibitory effects on MAO have been observed, which may contribute to neuroprotective properties.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Impeding cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death pathways.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological activity of related compounds. For instance:

- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their MAO inhibitory activities. One derivative showed an IC value of 0.013 µM against MAO-B, suggesting that structural modifications can enhance biological activity significantly .

- Antiviral Activity : Research on N-Heterocycles indicated that certain piperazine derivatives exhibit antiviral properties against respiratory syncytial virus (RSV), with EC values ranging from 5–28 μM .

- Neuroprotective Effects : Compounds similar to this compound have been investigated for their neuroprotective effects in models of neurodegenerative diseases, showing promise in inhibiting MAO activity and reducing oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC_{50 / EC_{50} Values |

|---|---|---|---|

| 1-benzhydrylpiperazine | Structure | Dopamine Reuptake Inhibition | ~10 µM |

| 4-chlorobenzhydryl piperazine | Structure | Antidepressant-like effects | ~15 µM |

| N-(diphenylmethyl)piperazine | Structure | Antimicrobial Activity | ~20 µM |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine coupling | DCM, DIEA, diphenylmethyl chloride | 60–83% | |

| Purification | Column chromatography (MeOH/CH₂Cl₂) | – |

Advanced: How can reaction conditions be tailored to improve yield and purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates compared to DCM .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carboxamide formation .

- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride addition) to minimize byproducts .

- Scale-Up : Continuous flow reactors reduce side reactions in large-scale synthesis .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent integration (e.g., 2-fluorophenyl protons at δ 7.00–7.32 ppm, piperazine CH₂ at δ 2.41–3.81 ppm) .

- X-ray Crystallography : Resolve chair conformation of the piperazine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) confirms molecular weight (±0.1 Da) .

Advanced: How does substituent variation impact biological activity?

Methodological Answer:

Q. Table 2: Biological Activity of Analogous Compounds

| Derivative | Activity (IC₅₀/Kᵢ) | Assay Type | Reference |

|---|---|---|---|

| 1-(2-Fluorophenyl)piperazine | hCA II: 76 nM | Enzyme assay | |

| Diphenylmethyl-piperazine | Cytotoxicity: 12 µM | MTT assay |

Basic: What in vitro assays evaluate biological activity?

Methodological Answer:

- Cytotoxicity : Incubate with cancer cell lines (e.g., MCF-7) for 48 hrs; quantify viability via MTT reduction .

- Enzyme Inhibition : Measure hCA I/II activity using CO₂ hydration (Wilbur-Anderson method) with acetazolamide as a positive control .

- Dose-Response Curves : Use GraphPad Prism® to calculate IC₅₀ values from triplicate data .

Advanced: How are crystallographic data used to resolve structural ambiguities?

Methodological Answer:

- Conformational Analysis : X-ray data (e.g., CCDC-1990392) reveal chair conformations of piperazine rings and intermolecular hydrogen bonds (N–H⋯O) influencing packing .

- Torsion Angles : Compare experimental (X-ray) vs. computational (DFT) angles to validate force fields for molecular dynamics simulations .

Basic: How are synthetic byproducts identified and mitigated?

Methodological Answer:

- Byproduct Formation : Hydrolysis of carboxamide to carboxylic acid under acidic conditions; monitor via TLC (Rf shift) .

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate impurities .

Advanced: How can computational modeling predict biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。